![molecular formula C19H27BrN2O4 B5091278 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5091278.png)
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications. In
Wirkmechanismus
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate acts as a non-selective serotonin and dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of serotonin and dopamine from their storage vesicles.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also has stimulant effects, leading to increased alertness, energy, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate in lab experiments is its well-defined mechanism of action and pharmacological properties. It can be used to study the effects of serotonin and dopamine on the brain, as well as the potential therapeutic applications of these neurotransmitters. However, one limitation is its potential for abuse and the need for strict controls on its use in research.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate. One area of research could focus on its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of research could explore the effects of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate on other neurotransmitters and their potential therapeutic applications. Additionally, the development of new analogs of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate could lead to the discovery of more effective and safer compounds for therapeutic use.
In conclusion, 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, or 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate, is a synthetic compound that has been studied for its potential therapeutic applications. Its well-defined mechanism of action and pharmacological properties make it a valuable tool for research, but its potential for abuse and the need for strict controls on its use must be considered. Further research could lead to the development of new therapies for depression and anxiety disorders, as well as a better understanding of the role of neurotransmitters in the brain.
Synthesemethoden
The synthesis of 1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate involves the reaction of 2-bromobenzyl chloride with cyclohexylpiperazine in the presence of a base, followed by the formation of the oxalate salt. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-cyclohexylpiperazine oxalate has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2.C2H2O4/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,16H,1-3,7-8,10-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOMUGBSQFTLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.